2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride
Description
Properties
Molecular Formula |
C7H9ClF2N2 |
|---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C7H8F2N2.ClH/c1-7(8,9)6-4-5(10)2-3-11-6;/h2-4H,1H3,(H2,10,11);1H |
InChI Key |
JESONKIIUWJNAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)N)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
2,2-Difluoroacetic Anhydride as a Fluorine Source
Recent advancements have demonstrated that 2,2-difluoroacetic anhydride serves as a versatile building block for introducing difluoroethyl groups. Its reactivity in conjugate additions enables the construction of fluorinated enones, which are critical intermediates for pyridine ring formation. Compared to traditional fluorinating agents like DAST (diethylaminosulfur trifluoride), this anhydride eliminates the need for high-pressure conditions and reduces decomposition risks during storage.
Amine Protection and Deprotection Dynamics
The free amino group at the pyridine’s 4-position necessitates protection during fluorination steps to prevent side reactions. Boc (tert-butoxycarbonyl) and methoxyamine groups have been employed, with the latter offering advantages in acidic cyclization conditions. For example, methoxyamine protection in intermediate 19 (Scheme 3 of) facilitates a clean cyclization to the pyridine core while maintaining the integrity of the difluoroethyl substituent.
Synthetic Routes and Reaction Optimization
Five-Step, Two-Pot Procedure
The most scalable method involves a sequence of conjugate addition, cyclization, and reduction, optimized for minimal intermediate isolation:
-
Conjugate Addition : Reaction of ethyl vinyl ether with 2,2-difluoroacetic anhydride yields (E)-4-ethoxy-1,1-difluorobut-3-en-2-one (16 ) in 78% yield.
-
Cyclization Precursor Formation : Treatment of 16 with methoxyamine generates a methoxyimine intermediate (19 ), which undergoes acid-mediated cyclization to form the pyridine ring.
-
Reductive Deprotection : Zinc-mediated reduction in acetic acid cleaves the methoxyamine group, yielding 4-(difluoromethyl)pyridin-2-amine (1 ).
Adapting this route for this compound would require modifying the substitution pattern to position the difluoroethyl group at C2 instead of C4. This could involve adjusting the starting enone’s structure or employing directed ortho-metalation strategies to achieve the desired regiochemistry.
Alternative Pathways and Their Limitations
Early synthetic attempts faced challenges in yield and safety:
The table highlights the superiority of the two-pot procedure, which avoids unstable intermediates and achieves higher throughput.
Critical Reaction Parameters and Scalability
Temperature and Solvent Effects
-
Cyclization : Conducting the cyclization of 19 at 90°C in aqueous HCl (5%) ensures complete ring closure without epimerization.
-
Reduction : Zinc in acetic acid at 16–20°C selectively reduces the methoxyimine group while preserving the difluoroethyl moiety. Lower temperatures prevent over-reduction, a common issue with LiAlH₄ or NaBH₄.
Large-Scale Adaptations
A batch producing 1.36 kg of 4-(difluoromethyl)pyridin-2-amine validated the scalability of the two-pot method. Key modifications included:
-
In Situ Work-Up : Combining cyclization and reduction steps without isolating 20 reduced purification losses.
-
Solvent Recycling : Dichloromethane and heptane were reused after charcoal treatment, cutting costs by 15–20%.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Substitution Reactions
The amine group and pyridine ring participate in nucleophilic and electrophilic substitution reactions, respectively.
Nucleophilic Substitution at the Amine Group
Under basic conditions (e.g., NaOH), the protonated amine is deprotonated, enabling nucleophilic attack. Example reactions include:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Alkyl halides (R-X) | DMF, 60–80°C | N-Alkylated pyridine derivatives | Yield: 60–85% |
| Acyl chlorides | Pyridine, 0–5°C | N-Acyl derivatives | Requires catalytic DMAP |
Electrophilic Aromatic Substitution
The electron-withdrawing difluoroethyl group deactivates the pyridine ring, directing electrophiles to the meta position relative to the amine.
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 h | 3-Nitro-substituted derivative | Meta to amine |
| Sulfonation (SO₃) | H₂SO₄, 50°C | 3-Sulfo derivative | Limited by ring deactivation |
Oxidation and Reduction
The amine group and pyridine ring exhibit redox activity under controlled conditions.
Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 70°C | Pyridine N-oxide | Partial oxidation (≤40%) |
| H₂O₂ (basic) | NaOH, RT, 12 h | Nitroso intermediate | Requires excess H₂O₂ |
Reduction Reactions
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 50 psi, 6 h | Piperidine derivative | Full ring saturation |
| NaBH₄ | THF, 0°C | Amine retention, side-chain mod. | Limited ring reduction |
Acid-Base Reactivity
The hydrochloride salt enhances water solubility and modifies reactivity:
-
Deprotonation : In NaOH (pH >10), the free amine (pKa ~4.5) forms, enabling nucleophilic reactions .
-
Salt Formation : Reacts with strong acids (e.g., HBr) to form alternative salts without structural alteration .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 2-(1,1-difluoroethyl)pyridin-4-amine hydrochloride exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The compound's mechanism appears to involve the inhibition of specific protein kinases that play crucial roles in cancer cell proliferation and survival.
Antimalarial Research
The compound has been investigated for its potential as an antimalarial agent. Given the urgent need for new treatments against drug-resistant strains of malaria, compounds like this compound are being explored for their unique mechanisms of action against Plasmodium falciparum. Early findings suggest that the compound may disrupt critical metabolic pathways in the parasite .
Biological Research
Biological Target Interaction Studies
this compound has been studied for its binding affinity to various biological targets. Preliminary studies suggest it interacts with enzymes involved in cellular signaling pathways, which may have implications for drug design and development. Its ability to form hydrogen bonds through the amine group enhances its potential as a ligand.
Role in Chemical Biology
The compound serves as a valuable building block in synthetic organic chemistry. It is utilized in the development of more complex molecules and heterocycles that can be tailored for specific biological functions or therapeutic applications. This versatility makes it an important tool in chemical biology research .
Material Science
Synthesis of Specialty Chemicals
In the industrial sector, this compound is used in the synthesis of specialty chemicals. Its unique structure allows it to participate in various chemical reactions, making it suitable for producing advanced materials with specific properties .
Study on Anticancer Activity
In a controlled laboratory setting, researchers tested this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability compared to untreated controls. Further analysis revealed that the compound induced apoptosis via activation of caspase pathways.
Investigation of Antimalarial Properties
A study focused on the efficacy of this compound against Plasmodium falciparum showed that it could inhibit parasite growth effectively at low concentrations. The researchers are currently exploring its mechanism to identify potential resistance pathways that could be targeted in future drug development efforts .
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Fluorination Impact: The difluoroethyl group in the target compound confers greater metabolic resistance compared to non-fluorinated analogs like 2-(1H-pyrazol-1-ylmethyl)pyridin-4-amine .
- Amine Position : The 4-amine group enhances hydrogen-bonding capacity, improving aqueous solubility relative to 3-amine derivatives (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride , CAS 1193388-05-4) .
Key Observations:
- Synthetic Efficiency: Pyridine derivatives with chlorine or fluorine substituents (e.g., ) typically achieve moderate yields (67–81%), comparable to non-halogenated analogs.
- Spectroscopic Trends : Fluorinated compounds show distinct C-F IR stretches (~1250 cm⁻¹) and upfield ¹H NMR shifts for fluorinated alkyl groups (e.g., δ 1.8–2.1 for -CF₂CH₃ in ).
Biological Activity
2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride (CAS Number: 1890194-45-2) is a fluorinated compound with a pyridine ring structure that has garnered attention in medicinal chemistry due to its unique biological properties. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a difluoroethyl group at the second position and an amino group at the fourth position. Its molecular formula is C₆H₇ClF₂N₂, with a molecular weight of 180.58 g/mol. The presence of fluorine enhances lipophilicity, potentially increasing its biological activity and interactions within biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors. Research indicates that fluorinated compounds can exhibit improved binding affinity and selectivity towards specific targets due to their unique electronic properties.
Inhibition Studies
Recent studies have demonstrated that derivatives of pyridine compounds, including those similar to this compound, show significant inhibitory activity against receptor tyrosine kinases such as CSF1R (Colony-stimulating factor-1 receptor). These compounds have been evaluated for their selectivity and potency in inhibiting enzymatic activity, showcasing subnanomolar inhibition in some cases .
Synthesis and Evaluation
A notable study focused on the scalable synthesis of related pyridine derivatives aimed at developing inhibitors for lipid kinases like PI3K and mTOR. The synthesis involved practical methods that avoided hazardous reagents while achieving high yields. This approach is essential for producing compounds for clinical studies .
Antiproliferative Activity
In vitro studies have shown that similar pyridine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities to this compound were tested against breast, colon, and lung cancer cells, revealing significant cytotoxicity .
Comparative Analysis
To understand the uniqueness of this compound within its chemical family, a comparison with structurally similar compounds is presented in Table 1.
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| 4-Amino-2-(trifluoromethyl)pyridine | 147149-98-2 | 0.94 | Contains trifluoromethyl instead of difluoroethyl |
| 2-(Difluoromethyl)-5-fluoropyridin-4-amine | 2044705-13-5 | 0.83 | Additional fluorine substitution |
| 3-Fluoro-2-methylpyridin-4-amine | 15931-21-2 | 0.77 | Different substitution pattern |
This table illustrates how variations in substituents can affect biological activity and physical properties.
Q & A
Q. What are the recommended synthetic routes for 2-(1,1-difluoroethyl)pyridin-4-amine hydrochloride, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example:
- Nucleophilic substitution : React 2-chloro-4-(chloromethyl)pyridine hydrochloride with 1,1-difluoroethylamine in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (60–80°C). Use excess amine to drive the reaction .
- Reductive amination : Condense 4-aminopyridine derivatives with 1,1-difluoroacetone under hydrogenation (e.g., using Pd/C or NaBH) in methanol. Monitor pH to avoid side reactions .
Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios are key. Purify via recrystallization (water/methanol) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity : Use HPLC (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>98%).
- Structural Confirmation :
- NMR : H and F NMR to confirm the difluoroethyl group (δ ~ -90 ppm for CF) and pyridine ring protons .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]) and isotopic pattern matching .
- Elemental Analysis : Verify Cl content via ion chromatography .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Methodological Answer:
- Solubility : Freely soluble in water and methanol; insoluble in nonpolar solvents (e.g., toluene). Prepare stock solutions in deionized water for biological assays .
- Stability : Store at 2–8°C in airtight, light-protected containers. Degradation occurs >40°C or in basic media (pH >9), forming dehydrohalogenated byproducts .
Advanced Research Questions
Q. How can researchers investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Substrate Design : Use the pyridin-4-amine group as a directing moiety. Protect the amine with Boc before coupling .
- Catalytic Conditions : Optimize Pd(PPh)/base (KCO) in THF/water (3:1) at 80°C. Monitor via TLC and isolate via flash chromatography .
- Mechanistic Insights : DFT calculations (e.g., Gaussian) to study electronic effects of the difluoroethyl group on transition states .
Q. What strategies are effective for analyzing the compound’s metabolic stability in vitro?
Methodological Answer:
- Hepatic Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL) in PBS (pH 7.4) at 37°C. Terminate reactions with acetonitrile at 0, 15, 30, and 60 min. Quantify parent compound via LC-MS/MS .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive/noncompetitive inhibition .
Q. How does the difluoroethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
Methodological Answer:
- LogP Measurement : Shake-flask method (octanol/water) to compare lipophilicity. The CF group increases logP by ~0.5 units vs. ethyl analogs .
- Plasma Protein Binding : Equilibrium dialysis (human plasma, 4 hours) to quantify unbound fraction. Fluorination often reduces plasma binding .
- In Vivo Half-Life : Administer to rodents (IV/oral) and collect plasma samples. LC-MS analysis shows prolonged half-life due to slower CYP-mediated oxidation .
Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
